molecular formula C52H84ClN9O18 B12787282 L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans- CAS No. 138661-19-5

L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans-

Cat. No.: B12787282
CAS No.: 138661-19-5
M. Wt: 1158.7 g/mol
InChI Key: QYMCGDSFJXTTEW-UHFFFAOYSA-N
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Description

L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans- is a complex cyclic peptide with multiple hydroxyl groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the compound is cyclized to form the cyclic structure.

Industrial Production Methods

Industrial production of complex peptides often employs automated peptide synthesizers to ensure precision and efficiency. The process includes deprotection, coupling, and cyclization steps, followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.

    Substitution: The ester linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP.

    Reduction: NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols.

Major Products

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols.
  • Substitution products include amides or thioesters.

Scientific Research Applications

Chemistry

This compound can be used as a model peptide for studying peptide synthesis and cyclization techniques.

Biology

In biological research, it can serve as a probe for studying protein-protein interactions and enzyme-substrate specificity.

Medicine

Industry

Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclosporine
  • Vancomycin
  • Bacitracin

Uniqueness

This compound’s unique combination of hydroxyl, carbonyl, and ester groups, along with its cyclic structure, distinguishes it from other peptides. Its specific sequence and stereochemistry contribute to its unique biological and chemical properties.

Properties

CAS No.

138661-19-5

Molecular Formula

C52H84ClN9O18

Molecular Weight

1158.7 g/mol

IUPAC Name

[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 2-aminoacetate;hydrochloride

InChI

InChI=1S/C52H83N9O18.ClH/c1-5-26(2)20-27(3)12-10-8-6-7-9-11-13-38(68)55-32-22-36(66)48(74)59-50(76)43-34(64)18-19-60(43)52(78)41(35(65)23-37(54)67)57-49(75)42(45(71)44(70)29-14-16-31(17-15-29)79-39(69)24-53)58-47(73)33-21-30(63)25-61(33)51(77)40(28(4)62)56-46(32)72;/h14-17,26-28,30,32-36,40-45,48,62-66,70-71,74H,5-13,18-25,53H2,1-4H3,(H2,54,67)(H,55,68)(H,56,72)(H,57,75)(H,58,73)(H,59,76);1H

InChI Key

QYMCGDSFJXTTEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CN)O)O)C(CC(=O)N)O)O)O)O.Cl

Origin of Product

United States

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